molecular formula C9H17NO5 B120059 Boc-L-homoserine CAS No. 41088-86-2

Boc-L-homoserine

Cat. No. B120059
CAS RN: 41088-86-2
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-LURJTMIESA-N
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Description

Boc-L-homoserine, also known as this compound or Boc-L-HSer, is an organic compound belonging to the class of β-amino acids. It is an important building block in organic synthesis and is widely used in the biochemistry and pharmaceutical industries. This compound has a wide range of applications in the synthesis of various compounds, and is used in the production of peptides, proteins, and other small molecules. It is also used in the production of a variety of therapeutic agents.

Scientific Research Applications

Synthesis and Neoglycopeptide Preparation

Boc-L-homoserine derivatives have been synthesized and utilized in the preparation of neoglycopeptides. The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine allows its incorporation into peptides through Fmoc-chemistry-based solid-phase peptide synthesis. This synthesis pathway enables chemoselective glycosylation at the aminooxy side chains, leading to the generation of neoglycopeptides. This method significantly enhances the availability and versatility of neoglycopeptide synthesis strategies (Carrasco et al., 2003).

Metabolic Engineering for L-Homoserine Production

L-Homoserine is recognized as a platform chemical with applications in the production of L-methionine and other compounds. Various strains of Corynebacterium glutamicum and Escherichia coli have been genetically engineered to enhance the production of L-homoserine. These modifications involve gene deletions, overexpression of certain enzymes, optimization of metabolic flux, and introduction of export systems, demonstrating the potential of these bacteria for industrial-scale production of L-homoserine (Li et al., 2020), (Zhang et al., 2021), (Mu et al., 2021).

Enzymatic Studies and Pathway Analysis

The enzymatic pathways involving homoserine and its derivatives are crucial for various biosynthetic processes. Studies have focused on enzymes like homoserine transacetylase, crucial in the pathway that metabolizes aspartate to methionine in fungi. Understanding these enzymes' catalytic mechanisms can open new avenues for drug discovery. Additionally, metabolic engineering efforts have aimed to optimize pathways for the biosynthesis of valuable chemicals, including L-homoserine and its derivatives. These studies involve complex kinetic analysis, genetic modifications, and systematic metabolic engineering strategies, highlighting the biochemical significance and industrial potential of these compounds (Nazi & Wright, 2005), (Liu et al., 2020).

Safety and Hazards

While specific safety and hazards information for Boc-L-homoserine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

While specific future directions for Boc-L-homoserine are not available, L-homoserine lactone analogues, a class of signaling molecules produced by Gram-negative bacteria, are being studied for their role in regulating the expression of density-dependent genes .

Relevant Papers

The synthesis of L-homoserine, a variant of serine, has been discussed in detail in a paper titled "Cascade enzymatic synthesis of L-homoserine – mathematical modelling as a tool for process optimisation and design" . Another paper titled “Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor” discusses the synthesis of azidohomoalanine using Boc-homoserine as a starting material .

Mechanism of Action

Target of Action

Boc-L-homoserine is a derivative of the amino acid L-homoserine L-homoserine, the parent compound, is known to be an impurity of cobicistat, a cytochrome p450 3a (cyp3a) inhibitor used for the treatment of hiv/aids infection .

Mode of Action

It is known that l-homoserine, the parent compound, plays a role in the synthesis of proteins and other essential biomolecules . It is also involved in the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Biochemical Pathways

L-homoserine is involved in several biochemical pathways. It is synthesized via the “phosphorylated pathway,” which employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .

Pharmacokinetics

The synthesis of l-homoserine, the parent compound, has been studied . The one-pot cascade synthesis of L-homoserine involves substrate recycling catalyzed by an aldolase and a transaminase .

Result of Action

L-homoserine, the parent compound, plays a crucial role in protein synthesis and the production of essential biomolecules . It also influences the secretion of anabolic hormones, mental performance during stress-related tasks, and prevents exercise-induced muscle damage .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature, pH, and electron acceptors can affect the features of aerobic granules, such as their metabolic activities, physicochemical properties, and production of extracellular polymeric substances . These factors can potentially influence the AHL-producing and AHL-quenching activities of aerobic granules .

Biochemical Analysis

Biochemical Properties

Boc-L-homoserine plays a role in biochemical reactions as a building block in the synthesis of other compounds . It interacts with various enzymes and proteins during these synthesis processes. The nature of these interactions often involves the formation or breakage of chemical bonds, leading to the creation of new molecules.

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of other biomolecules . It can influence cell function by contributing to the production of molecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its participation in chemical reactions as a substrate or intermediate . It can bind to enzymes and undergo chemical transformations, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time depending on the specific conditions of the experiment . Information on its stability, degradation, and long-term effects on cellular function can be obtained through in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages . Studies may observe threshold effects, where certain effects only occur above a certain dosage, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of other biomolecules . It can interact with enzymes and cofactors, and may influence metabolic flux or metabolite levels.

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell.

properties

IUPAC Name

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517080
Record name N-(tert-Butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41088-86-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41088-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of homoserine bromohydrate (2 g ; 16.78 mmol.) in H2O (20 ml), addition was made in succession of a 1 M NaOH solution (16.78 ml) and cesium carbonate (3.01 g; 9.23 mmol.). After stirring for 5 minutes, the solution was cooled in an ice/water bath. Dioxane (60 ml) and t-butyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently evaporated under vacuum and the dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
3.01 g
Type
reactant
Reaction Step Three
Name
t-butyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Q & A

Q1: What is the significance of Boc-L-homoserine in the synthesis of peptide nucleic acid (PNA) analogues?

A: this compound serves as a crucial starting material for synthesizing novel amino acids that mimic the structure of DNA bases. These amino acids, incorporating adenine, guanine, cytosine, or thymine, are linked by peptide bonds, forming the backbone of α-PNA. [, ] This novel PNA analogue aims to overcome the limitations of traditional PNA, which primarily binds to homopurine and homopyrimidine sequences. []

Q2: How is this compound utilized in the synthesis of these DNA base-modified amino acids?

A: The synthesis involves a key intermediate, (S)-2-(N-Boc-amino)-4-bromobutyric acid methyl ester, derived from this compound. This intermediate undergoes alkylation with the desired DNA base. Subsequent hydrolysis yields the final DNA base-modified amino acid ready for incorporation into α-PNA oligomers. [] For instance, reacting N-Boc-L-homoserine benzylester with N3-benzoylthymine under Mitsunobu conditions followed by deprotection steps yields N-Boc-L-α-amino-γ-thymine butyric acid, a thymine-containing building block for α-PNAs. []

Q3: What are the potential advantages of using α-PNA over traditional PNA?

A: α-PNA, designed as a true peptide mimic of DNA, holds the potential to expand the repertoire of recognizable DNA sequences beyond the limitations of traditional PNA. This broadened recognition capability stems from the incorporation of all four DNA bases into its structure. [] Consequently, α-PNA could pave the way for developing novel gene-targeting therapeutics with enhanced specificity and efficacy.

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